![molecular formula C5H3BrN4 B2400307 2-Azido-3-bromopyridine CAS No. 1536547-72-4](/img/structure/B2400307.png)
2-Azido-3-bromopyridine
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Overview
Description
2-Azido-3-bromopyridine is an organic compound . It’s a derivative of pyridine, which is a basic heterocyclic organic compound .
Synthesis Analysis
The synthesis of 2-Azido-3-bromopyridine involves several steps. For instance, one method involves the allylation of pyridinecarboxaldehyde with B-allyldiisopinocampheylborane in Et2O at -100°C . The chiral azide is then obtained from alcohol using the Thompson procedure .Molecular Structure Analysis
The molecular structure of 2-Azido-3-bromopyridine has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G(d,p) level of theory .Chemical Reactions Analysis
2-Azido-3-bromopyridine can undergo various chemical reactions. For example, it can be used in the synthesis of RNA with internal 2′-azido modifications . It can also participate in metal-catalyzed cross-coupling reactions .Scientific Research Applications
- Examples :
- Applications :
Heterocycle Synthesis
Functional Group Transformations
Catalyzed Reactions and Chemoselectivity
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
2-Azido-3-bromopyridine is a halogen-substituted pyridine derivative . Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors, due to their aromatic nature and ability to participate in pi-stacking interactions . .
Mode of Action
For instance, azido groups can act as bridging ligands in transition metal complexes, forming end-on (EO) or end-to-end (EE) bridges . Bromopyridines can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Biochemical Pathways
For instance, they can participate in the formation of C−N bonds in cross-coupling reactions .
Pharmacokinetics
It’s known that the pharmacokinetics of similar azido compounds, such as 3’-azido-3’-deoxythymidine (azt), have been characterized in animal models . AZT is a prodrug that must be phosphorylated to its active form, and its concentrations in serum and brain homogenates have been quantified following intravenous doses .
Result of Action
It’s known that azido and bromo groups can participate in various chemical reactions, potentially leading to the formation of new compounds .
Action Environment
The action of 2-Azido-3-bromopyridine can be influenced by various environmental factors. For instance, the temperature can affect the regioselectivity and product homogeneity of bromination reactions . Additionally, the presence of transition metals can facilitate cross-coupling reactions .
properties
IUPAC Name |
2-azido-3-bromopyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-2-1-3-8-5(4)9-10-7/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYSNRLIFGOMDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N=[N+]=[N-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-3-bromopyridine | |
CAS RN |
1536547-72-4 |
Source
|
Record name | 2-azido-3-bromopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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